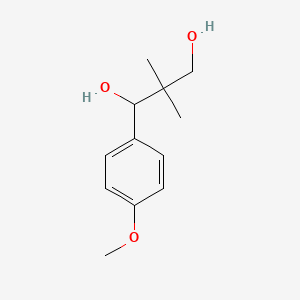

1-(4-Methoxyphenyl)-2,2-dimethylpropane-1,3-diol

Description

1-(4-Methoxyphenyl)-2,2-dimethylpropane-1,3-diol is a substituted diol featuring a 4-methoxyphenyl group at the 1-position and two methyl groups at the 2-position of the propane-1,3-diol backbone. This structure imparts unique physicochemical properties, such as enhanced hydrophobicity compared to simpler diols like 2,2-dimethylpropane-1,3-diol (neopentyl glycol) . The 4-methoxy substituent on the aromatic ring contributes to its electronic profile, influencing reactivity in synthetic applications, such as photochemical deoxygenation reactions .

Properties

IUPAC Name |

1-(4-methoxyphenyl)-2,2-dimethylpropane-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O3/c1-12(2,8-13)11(14)9-4-6-10(15-3)7-5-9/h4-7,11,13-14H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOOBGQWSBZYULR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C(C1=CC=C(C=C1)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20290880 | |

| Record name | 1-(4-methoxyphenyl)-2,2-dimethylpropane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20290880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24793-83-7 | |

| Record name | NSC71594 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71594 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-methoxyphenyl)-2,2-dimethylpropane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20290880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Route Design and Mechanistic Considerations

Aldol Condensation and Sequential Reduction

Optimization of Reaction Conditions

Solvent and Temperature Effects

Data from the synthesis of 4-(4-tert-butylphenyl)-2,2-dimethylbutan-1-ol (O2) reveal that polar aprotic solvents (e.g., dichloromethane) enhance reaction rates for reductions, while non-polar solvents (e.g., hexanes) improve chromatographic separation of diastereomers. Elevated temperatures (reflux conditions) are critical for iodination steps, whereas reductions proceed optimally at 0°C to minimize side reactions.

Table 1: Representative Reaction Conditions for Key Steps

| Step | Solvent | Temp (°C) | Time (h) | Yield (%) | Source |

|---|---|---|---|---|---|

| Iodination | Toluene | 110 | 12 | 85 | |

| Borohydride Reduction | THF | 0→25 | 1 | 92 | |

| Flash Chromatography | Hexanes/EtOAc | – | – | 95 |

Catalytic Systems and Reagent Stoichiometry

The use of 1.1 equivalents of iodine and triphenylphosphine in iodination reactions ensures complete conversion of diol precursors to iodinated intermediates. For reductions, alkaline earth metal borohydrides (e.g., sodium borohydride) in methanol or ethanol provide superior selectivity compared to lithium aluminum hydride, which may over-reduce sensitive functionalities.

Advanced Purification and Characterization

Chromatographic Techniques

Flash chromatography with gradient elution (hexanes to ethyl acetate) remains the gold standard for isolating 1-(4-methoxyphenyl)-2,2-dimethylpropane-1,3-diol. The compound’s polarity necessitates careful solvent ratio adjustments, as demonstrated in the purification of 4-(4-methoxyphenyl)-2,2-dimethylbutan-1-ol (O1) using 19:1 hexanes/ethyl acetate.

Spectroscopic Validation

1H NMR analysis of related diols reveals characteristic signals:

- Aromatic protons: δ 7.14–6.80 ppm (multiplet, 4H, Ar-H).

- Methoxy group: δ 3.78 ppm (singlet, 3H, OCH₃).

- Diol protons: δ 3.37 ppm (singlet, 2H, CH₂OH) and δ 1.40 ppm (broad singlet, 1H, OH).

High-resolution mass spectrometry (HRMS) data confirm molecular integrity, with observed [M+Ag]+ ions matching theoretical values within 0.1 ppm accuracy.

Industrial-Scale Production Insights

Patent methodologies disclose scalable adaptations, such as continuous flow reactors for iodination and automated crystallization systems. Key innovations include:

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)-2,2-dimethylpropane-1,3-diol undergoes various chemical reactions, including:

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed:

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, alkanes.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Methoxyphenyl)-2,2-dimethylpropane-1,3-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-2,2-dimethylpropane-1,3-diol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound can be compared to the following structurally related diols:

Key Observations:

Hydrophobicity and Solubility: The 4-methoxyphenyl group in the target compound increases hydrophobicity compared to neopentyl glycol, reducing water solubility. This contrasts with lignin model compounds (e.g., 1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol), which exhibit moderate aqueous solubility due to polar ether linkages . Plant-derived analogs with hydroxyl groups (e.g., 1,2-bis-(4-hydroxy-3-methoxyphenyl)-propane-1,3-diol) show higher polarity and solubility in ethanol or methanol .

Reactivity and Applications :

- Neopentyl glycol derivatives are widely used in bio-based lubricants and biodiesel additives due to their thermal stability . The target compound’s aromatic group may enhance oxidative stability in similar applications.

- In photochemical deoxygenation, substrates like 1,2-bis(4-methoxyphenyl)propane-1,3-diol achieve high yields (86%), suggesting that the target compound’s dimethyl groups could sterically hinder or modify reactivity .

Biological Relevance: Lignin-model diols (e.g., 1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol) are degraded by Pseudomonas acidovorans via β-aryl ether cleavage, highlighting enzymatic specificity for methoxy-substituted aromatics . The target compound’s lack of ether linkages may reduce biodegradability.

Research Findings and Data

Physical Properties Comparison

Biological Activity

1-(4-Methoxyphenyl)-2,2-dimethylpropane-1,3-diol is an organic compound with a methoxyphenyl group attached to a dimethylpropane-1,3-diol backbone. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antioxidant and antimicrobial properties. This article provides a comprehensive overview of its biological activity, supported by research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features:

- A methoxy group (-OCH₃) that enhances its lipophilicity.

- A dimethylpropane backbone , which contributes to its steric properties.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The methoxy group in this compound is believed to play a crucial role in scavenging free radicals. A study demonstrated that related compounds significantly reduced oxidative stress markers in vitro and in vivo models.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties. In vitro studies have shown that it exhibits activity against various bacterial strains, suggesting potential applications in treating infections. For instance, derivatives of similar compounds have shown inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.

The proposed mechanism of action for this compound involves:

- Interaction with cellular membranes , leading to disruption of microbial cell integrity.

- Inhibition of key metabolic pathways in bacteria, potentially through interference with enzyme function or substrate availability.

Study 1: Antioxidant Effects

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of several phenolic compounds, including derivatives of this compound. The findings revealed that these compounds reduced lipid peroxidation by up to 70% at optimal concentrations .

Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial activity, this compound was tested against a panel of pathogens. Results indicated that it inhibited growth effectively at concentrations ranging from 25 to 100 µg/mL. The study highlighted its potential as a lead compound for developing new antimicrobial agents .

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, we can compare it with structurally similar compounds:

| Compound Name | Structure | Antioxidant Activity | Antimicrobial Activity |

|---|---|---|---|

| This compound | Structure | High | Moderate |

| 4-Methoxyamphetamine | Structure | Moderate | Low |

| Methedrone | Structure | Low | High |

Q & A

Q. What are the recommended safety protocols for handling 1-(4-Methoxyphenyl)-2,2-dimethylpropane-1,3-diol in laboratory settings?

While specific GHS hazard classifications for this compound are not fully documented, preliminary safety data sheets (SDS) indicate potential risks such as skin/eye irritation and respiratory tract irritation . Researchers should:

- Use personal protective equipment (PPE), including nitrile gloves and safety goggles.

- Work in a fume hood to minimize inhalation exposure.

- Refer to SDS guidelines from suppliers like Combi-Blocks (e.g., emergency contact protocols) .

- Note that this compound is not FDA-approved and is strictly for research use .

Q. What synthetic routes are commonly employed to prepare this compound?

A representative method involves:

- Reduction reactions : Using agents like triethylsilane to reduce intermediates (e.g., ketones or esters) to diols .

- Protection/deprotection strategies : Methoxy groups may require protection during synthesis to avoid side reactions .

- Solvent selection : Polar aprotic solvents (e.g., dichloromethane) are often used to optimize reaction efficiency .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?

- Nuclear Magnetic Resonance (NMR) : For confirming the positions of methoxy and hydroxyl groups .

- Mass Spectrometry (MS) : To verify molecular weight (e.g., theoretical 302.32 g/mol vs. observed) .

- High-Performance Liquid Chromatography (HPLC) : For assessing purity, especially in the presence of byproducts from multi-step syntheses .

Advanced Research Questions

Q. How can experimental design optimization improve the yield of this compound?

- Factorial Design : Systematically vary parameters (temperature, catalyst loading, solvent ratio) to identify optimal conditions .

- Process Control : Use simulations (e.g., COMSOL Multiphysics) to model reaction kinetics and predict bottlenecks .

- Catalyst Screening : Test alternatives to traditional agents (e.g., heterogeneous catalysts for greener synthesis) .

Q. How should researchers address contradictions in hazard data between different safety reports?

- Cross-Validation : Compare SDS entries from multiple suppliers (e.g., Combi-Blocks vs. Indagoo) to identify discrepancies in toxicity classifications .

- In-House Testing : Conduct acute toxicity assays (e.g., zebrafish embryo tests) to validate irritancy claims .

- Literature Review : Check peer-reviewed studies for reported adverse effects in similar diol derivatives .

Q. What computational tools are suitable for predicting the biological activity of this compound?

- Quantum Chemical Calculations : Use software like Gaussian or ORCA to model electronic properties and reactivity .

- Molecular Dynamics (MD) Simulations : Study interactions with biological targets (e.g., enzymes) using force fields like AMBER .

- AI-Driven Platforms : Apply ICReDD’s reaction path search methods to predict metabolite formation or degradation pathways .

Q. What strategies can elucidate structure-activity relationships (SAR) for derivatives of this compound?

- Systematic Substituent Variation : Modify methoxy or hydroxyl groups to assess impacts on solubility or binding affinity .

- Pharmacophore Mapping : Use tools like Schrödinger’s Phase to identify critical functional groups for activity .

- In Silico Screening : Leverage databases like PubChem to compare bioactivity profiles of structural analogs .

Q. How can researchers troubleshoot low yields in large-scale syntheses of this compound?

- Purification Optimization : Implement column chromatography with gradient elution to separate diol products from dimers .

- Scale-Up Adjustments : Ensure reaction vessels maintain consistent temperature and agitation rates to prevent localized overheating .

- Byproduct Analysis : Use LC-MS to identify and quantify side products, then adjust stoichiometry or catalysts accordingly .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.